
1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology and Parkinson's Disease Research
One notable application is in the development of potential Positron Emission Tomography (PET) agents for imaging LRRK2 enzyme activity in Parkinson's disease. The synthesis of a related compound, HG-10-102-01, demonstrates its potential for tracing LRRK2 enzyme activity, which is crucial for understanding and potentially treating Parkinson's disease. This research highlights the compound's relevance in developing diagnostic tools for neurodegenerative disorders (Wang, Gao, Xu, & Zheng, 2017).
Cancer Research
In cancer research, derivatives of the compound have been explored for their therapeutic potential. For example, AKF-D52, a phenoxypyrimidine-urea derivative, has been studied for its antiproliferative effects on non-small cell lung cancer cells. This compound induces apoptosis through both caspase-dependent and caspase-independent pathways, highlighting its potential as a novel therapeutic agent for lung cancer treatment. The study also demonstrated AKF-D52's ability to suppress tumor growth in a xenograft mouse model, further underscoring its potential in cancer therapy (Gil, Lee, Farag, Hassan, Chung, Choi, Roh, & Lee, 2021).
Chemical Synthesis
The compound and its derivatives find applications in chemical synthesis, particularly in the development of novel inhibitors for enzymes and receptors. Research into flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas has unveiled their potential as acetylcholinesterase inhibitors. This class of compounds offers insights into optimizing pharmacophoric elements for enhancing inhibitory activities against specific enzymes, which is crucial for the development of drugs targeting neurological disorders (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Eigenschaften
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-9-14(24-2)3-4-15(12)21-17(23)20-13-10-18-16(19-11-13)22-5-7-25-8-6-22/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQGEBNINUVLOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
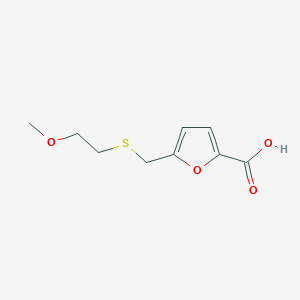
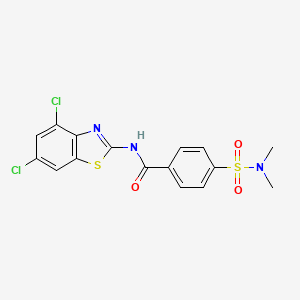
![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2363554.png)
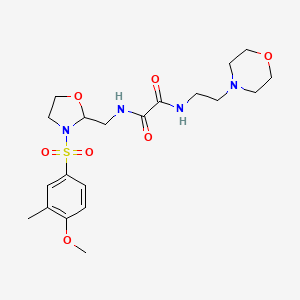


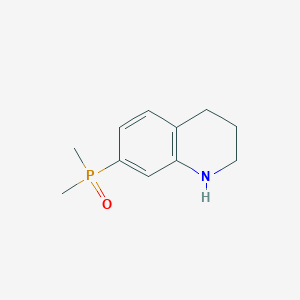

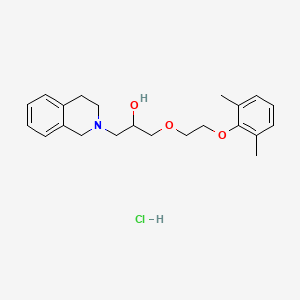
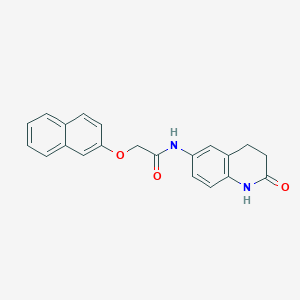
![N-(3,4-dimethylphenyl)-4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2363567.png)
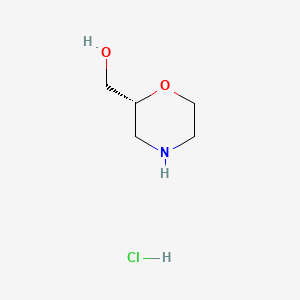
![N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2363570.png)

